2,2,2-Trichloroethanol is a natural product found in Bos taurus and Euglena gracilis with data available.
2,2,2-Trichloroethanol
CAS No.: 115-20-8
Cat. No.: VC21125520
Molecular Formula: C2H3Cl3O
Molecular Weight: 149.40 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 115-20-8 |
---|---|
Molecular Formula | C2H3Cl3O |
Molecular Weight | 149.40 g/mol |
IUPAC Name | 2,2,2-trichloroethanol |
Standard InChI | InChI=1S/C2H3Cl3O/c3-2(4,5)1-6/h6H,1H2 |
Standard InChI Key | KPWDGTGXUYRARH-UHFFFAOYSA-N |
SMILES | C(C(Cl)(Cl)Cl)O |
Canonical SMILES | C(C(Cl)(Cl)Cl)O |
Boiling Point | 152.0 °C |
Melting Point | 19 °C |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
2,2,2-Trichloroethanol (TCE) can be described as a derivative of ethanol with the three hydrogen atoms at position 2 (the methyl group) replaced by chlorine atoms, giving it the chemical formula Cl₃C-CH₂OH . The compound is identified by several key parameters:
Parameter | Value |
---|---|
CAS Number | 115-20-8 |
Molecular Formula | C₂H₃Cl₃O |
Molecular Weight | 149.40 g/mol |
Synonyms | β,β,β-Trichloroethanol; Trichlorethanol; 2,2,2-Trichloroethyl alcohol |
MDL Number | MFCD00004677 |
PubChem Substance ID | 87576514 |
The molecule represents an important halogenated alcohol with unique properties stemming from the presence of three electron-withdrawing chlorine atoms adjacent to a primary alcohol group .
Physical Properties
2,2,2-Trichloroethanol exists as a clear, colorless to light yellow liquid at room temperature with a slightly ethereal odor . It exhibits the following physical characteristics:
Due to its specific melting range, 2,2,2-trichloroethanol may exist as a solid, liquid, solidified melt, or supercooled melt depending on storage conditions and temperature . The compound is hygroscopic and should be stored under inert gas in a cool, dark place to maintain stability .
Chemical Reactivity and Stability
2,2,2-Trichloroethanol is flammable despite its relatively high flash point and can undergo several chemical transformations. It is particularly useful in organic synthesis due to its reactivity. The compound is stable under normal conditions but reacts explosively with concentrated sodium hydroxide solutions . When heated to decomposition, it emits toxic fumes of chlorine .
The high electronegativity of the three chlorine atoms influences the reactivity of the hydroxyl group, making it a useful reagent in certain chemical transformations. The compound should be stored below 30°C, ideally in a cool, dark place, and kept under inert gas due to its hygroscopic nature .
Applications and Uses
Laboratory and Analytical Applications
One of the most significant laboratory applications of 2,2,2-trichloroethanol is its use in protein visualization and analysis. When incorporated into polyacrylamide gels, it enables fluorescent detection of proteins without requiring additional staining steps . This technique is based on the compound's ability to covalently modify tryptophan residues in proteins upon exposure to ultraviolet light, shifting their fluorescent emission into the visible range .
This property has been exploited to develop advanced protein quantification methods. Research has demonstrated that 2,2,2-trichloroethanol-based assays show superior sensitivity compared to UV absorbance measurements at 280 nm (A280) and allow quantification beyond the linear range permitted by traditional Bradford methods . The specific fluorescent emission occurs at 450 nm with a 310 nm excitation, resulting from modification of both tryptophan and tyrosine residues in proteins .
Two notable assay formats have been developed:
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A 100 μL microplate format assay with a sensitivity of 10.5 μg in a range up to at least 200 μg
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A 20 μL low-volume assay with a sensitivity of 8.7 μg tested up to 100 μg, which enables protein visualization following SDS-PAGE
Medical and Pharmaceutical Applications
2,2,2-Trichloroethanol is pharmacologically significant as the active metabolite of chloral hydrate, one of the oldest sedative-hypnotic medications . Historically, it has been used directly as a sedative and hypnotic agent itself, producing effects similar to those of chloral hydrate and chlorobutanol .
The compound also has connections to other pharmaceutical agents. For example, the hypnotic drug triclofos (2,2,2-trichloroethyl phosphate) is metabolized in vivo to 2,2,2-trichloroethanol, which is responsible for its pharmacological effects . These applications stem from the compound's ability to modulate central nervous system function, particularly through its interactions with specific ion channels .
Role in Organic Synthesis
In organic chemistry, 2,2,2-trichloroethanol serves as an effective protecting group for carboxylic acids . The 2,2,2-Trichloroethyl (TCE) moiety is utilized for protecting various functional groups including:
These protecting groups can be easily cleaved by zinc reduction, making them valuable in multi-step synthetic processes . Other synthetic applications include:
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Conversion of per-O-acetylated sugars to per-O-acetylated trichloroethyl derivatives
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Preparation of TCE ester of chlorosulfuric acid
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Preparation of 2,2,2-trichloroethyl acetimidate hydrochloride
Other Industrial Applications
While primarily used in laboratory and pharmaceutical contexts, 2,2,2-trichloroethanol also finds application as a chemical intermediate in various industrial processes . Its commercial availability in purities exceeding 98% makes it accessible for both research and industrial applications .
Pharmacology and Biological Effects
Mechanism of Action
The pharmacological effects of 2,2,2-trichloroethanol are primarily mediated through its interactions with ion channels in the central nervous system. Research has revealed that it activates nonclassical two-pore domain potassium (K2P) channels, specifically TREK-1 and TRAAK channels . This activation leads to hyperpolarization of cell membranes, which contributes to its sedative and hypnotic effects.
More recent research has demonstrated that 2,2,2-trichloroethanol also modulates other ion channels. It has been shown to decrease the peak amplitude of transient tetrodotoxin-resistant sodium current (TTX-R INa) in a concentration-dependent manner and potently inhibits persistent components of transient TTX-R INa and slow voltage-ramp-induced INa at clinically relevant concentrations .
Furthermore, 2,2,2-trichloroethanol exerts multiple effects on various properties of TTX-R Na+ channels, including:
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Inducing a hyperpolarizing shift on the steady-state fast inactivation relationship
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Increasing use-dependent inhibition
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Accelerating the onset of inactivation
Sedative and Hypnotic Effects
Signal Word | Hazard Statements | Pictograms |
---|---|---|
Danger | H302: Harmful if swallowed H314: Causes severe skin burns and eye damage | GHS05 (Corrosion) GHS07 (Exclamation mark) |
The compound is assigned UN1760 for transportation purposes and falls under hazard class 8 (corrosive) with packing group III . This classification reflects its potential to cause serious tissue damage upon direct contact.
Environmental Considerations
Limited information is available regarding the environmental impact of 2,2,2-trichloroethanol. Ecotoxicity data indicates potential aquatic toxicity:
Recent Research and Applications
Advanced Protein Visualization Techniques
Recent research has expanded the utility of 2,2,2-trichloroethanol in protein research. The development of TCE-based protein quantification and visualization techniques represents a significant advancement in biochemical analysis methods . These techniques offer advantages over traditional methods:
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Superior sensitivity compared to UV absorbance measurements at 280 nm
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Extended quantification range beyond that of Bradford methods
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Simplified workflow for protein visualization following electrophoresis
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Dual functionality for both pre- and post-electrophoresis protein labeling
The mechanism behind these applications involves ultraviolet-dependent modification of tryptophan and tyrosine residues, resulting in a shifted fluorescence emission that can be detected without additional staining steps .
Atomistic Modeling and Simulation
Advanced computational methods have been applied to study 2,2,2-trichloroethanol's interactions with biological systems. Molecular docking and free energy perturbation (FEP) calculations have been performed to predict and validate experimental binding data with serum albumins .
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